Acid Blue 127

Übersicht

Beschreibung

Acid Blue 127, also known as 2-Anthracenesulfonic acid, 4,4’-[(1-methylethylidene)bis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt, is an organic synthetic dye. It is primarily used as a colorant in various industries, including textiles, leather, and paper. The compound is known for its deep blue color and is often used in dyeing silk and wool fabrics .

Vorbereitungsmethoden

The synthesis of Acid Blue 127 typically involves the nitration of aniline with sodium nitrite. The process includes several steps:

Nitration of Aniline: Aniline reacts with sodium nitrite to form nitrosoaniline.

Further Reactions: The nitrosoaniline undergoes further reactions to form intermediate compounds.

Final Reaction: The intermediate compounds react with amino-methylbenzenesulfonic acid to produce this compound.

In industrial production, the process is scaled up, and specific reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Acid Blue 127 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Acid Blue 127 has a wide range of applications in scientific research:

Chemistry: It is used as a dye in various chemical experiments and analyses.

Biology: The compound is used in staining techniques to visualize biological samples.

Medicine: this compound is used in certain diagnostic procedures and research studies.

Industry: It is widely used in the textile, leather, and paper industries for dyeing and coloring purposes.

Wirkmechanismus

The mechanism of action of Acid Blue 127 involves its interaction with molecular targets and pathways. The compound binds to specific sites on molecules, leading to changes in their structure and function. This interaction can result in various effects, such as changes in color or fluorescence, which are utilized in different applications .

Vergleich Mit ähnlichen Verbindungen

Acid Blue 127 can be compared with other similar compounds, such as this compound:1 and Alamar Blue. These compounds share similar chemical structures and properties but differ in their specific applications and effects. For example, Alamar Blue is widely used in cell viability assays and metabolic activity studies, while this compound is primarily used as a dye .

Similar Compounds

- This compound:1

- Alamar Blue

- Carbolan Blue GN

- Covabyl Blue FB

- Covanyl Blue FB

- Kayanol Milling Blue GW

- Kenanthrol Blue G

- Lanasyn Brilliant Blue GL

This compound stands out due to its specific applications in dyeing and staining, making it a valuable compound in various industries and research fields.

Eigenschaften

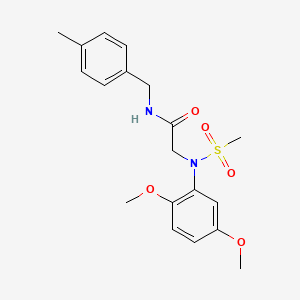

IUPAC Name |

2-(2,5-dimethoxy-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c1-14-5-7-15(8-6-14)12-20-19(22)13-21(27(4,23)24)17-11-16(25-2)9-10-18(17)26-3/h5-11H,12-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJVUMPYHGYXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863860 | |

| Record name | N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methanesulfonyl)-N-[(4-methylphenyl)methyl]glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6471-01-8 | |

| Record name | C.I. Acid Blue 127 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chemical structure of Acid Blue 127 influence its compatibility with different materials, particularly silk?

A1: Research indicates that this compound exhibits good compatibility with silk when used in combination with other acid dyes possessing similar affinities and diffusion coefficients. [] This suggests that the dye's chemical structure, specifically its acidic groups and aromatic rings, allows it to interact favorably with the protein structure of silk fibers, leading to efficient dye uptake and color fastness.

Q2: Has the degradation of this compound under environmental pollutants been investigated?

A2: Yes, studies have explored the impact of air pollutants on this compound's color stability. One study found that exposure to nitrogen dioxide in a humid environment caused slight fading of silk dyed with this compound. [] This highlights the dye's potential vulnerability to environmental factors and the importance of considering its long-term stability in textile applications.

Q3: Can this compound be removed from wastewater, and what methods are effective?

A3: Research has demonstrated the effectiveness of activated carbon in removing this compound from aqueous solutions. [] This adsorption process is influenced by factors such as temperature, initial dye concentration, and the presence of other dyes. Understanding the adsorption kinetics and equilibria is crucial for optimizing wastewater treatment strategies.

Q4: Have there been any studies on the potential mutagenicity of this compound?

A4: A study utilizing the umu-test (Salmonella thyphimurium TA1535/pSK1002) assessed the genotoxic potential of this compound. [] Results indicated that the dye did not exhibit mutagenic effects at various concentrations, both in the presence and absence of metabolic activation by liver enzymes (S9 fraction). This suggests that this compound, at least under the tested conditions, may not pose a significant mutagenic risk.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-({[(4-ethoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B3709345.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3709349.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3709356.png)

![2,4-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3709373.png)

![N-(3-chloro-4-methylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide](/img/structure/B3709397.png)

![2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3709408.png)

![2-(3-methylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B3709416.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709427.png)

![N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709436.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3709440.png)

![2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3709443.png)

![4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B3709460.png)